molecular formula C20H20N4O3S B2627514 2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide CAS No. 898612-10-7

2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide

Cat. No.: B2627514
CAS No.: 898612-10-7
M. Wt: 396.47
InChI Key: GQKXEFQGMNFGND-UHFFFAOYSA-N
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Description

2-((6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
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Scientific Research Applications

Cyclooxygenase (COX) Inhibitory Activity

1,2,4-Triazine derivatives have been synthesized and investigated for their COX inhibitory activities. Specifically, compounds containing a 4-methoxyphenyl group within their structures demonstrated strong inhibitory activity on the COX-2 enzyme. For example, a compound similar in structure, 2-{[5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]thio}-N-(thiazol-2-yl)acetamide, exhibited high selectivity towards COX-2 with significant inhibitory potency (IC50: 3.06 µM), highlighting the potential of triazine derivatives in the development of selective COX-2 inhibitors for anti-inflammatory purposes (Ertas et al., 2022).

Anti-Inflammatory and Analgesic Activities

The synthesis of acetamides and arylureas derived from triazine compounds has shown pharmacological tests indicating anti-inflammatory and analgesic activities. This suggests the utility of these compounds in developing new therapeutic agents aimed at treating pain and inflammation, with the chemical structure of triazine derivatives playing a crucial role in mediating these biological effects (Mazzone et al., 1987).

Antimicrobial and Antibacterial Agents

Several studies have synthesized triazine derivatives to evaluate their in vitro antibacterial properties. Some compounds, specifically those related to lamotrigine analogs and containing fluorine substitutions, have shown promising activity against a range of bacteria including Bacillus subtilis and Staphylococcus aureus. This highlights the potential of these compounds in addressing the need for new antibacterial agents to combat resistant strains of bacteria (Alharbi & Alshammari, 2019).

Insecticidal Properties

New heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal effectiveness against pests such as the cotton leafworm, Spodoptera littoralis. This research area is particularly important for agricultural applications, where the development of new insecticidal compounds can contribute to pest management strategies (Fadda et al., 2017).

Properties

IUPAC Name

2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-2-27-17-11-7-6-10-15(17)21-18(25)13-28-20-22-19(26)16(23-24-20)12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,21,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKXEFQGMNFGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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